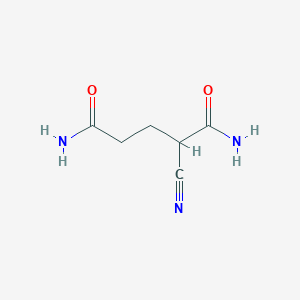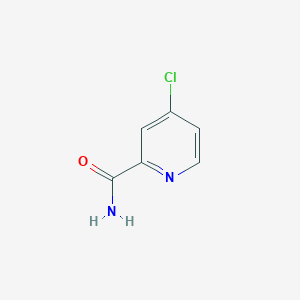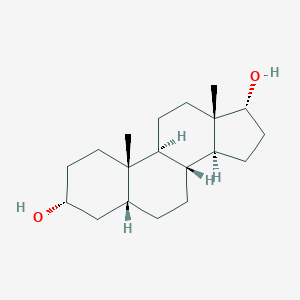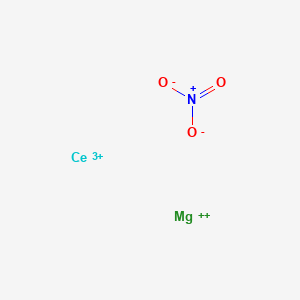
2-Hydroxyadipic acid
概要
説明
2-Hydroxyadipic acid is a key intermediate metabolite in the biosynthesis pathway of adipic acid, which is a significant monomer in the production of nylon-6,6. The biosynthesis of adipic acid, particularly from l-lysine as a precursor, has garnered increasing attention due to its potential for sustainable production. In a recent study, a biosynthesis pathway for this compound was successfully constructed in Escherichia coli, leading to the production of 7.11 g/L of this compound in a 5 L bioreactor. This achievement demonstrates the feasibility of scaling up the production of this compound and lays a foundation for the biosynthesis of adipic acid and bionylon .
Synthesis Analysis
The synthesis of this compound has been explored through various methods. One approach involves the alpha hydroxylation of long-chain carboxylic acids with molecular oxygen, catalyzed by the alpha oxidase of peas (Pisum sativum), which results in the enantioselective production of 2-hydroxy acids . Another method includes the metabolic engineering of E. coli, which has been optimized to produce this compound in significant quantities, demonstrating the potential for industrial-scale synthesis .
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been a subject of interest in various studies. For instance, 2-hydroxynicotinic acid (2-HNA) has been found to exist in four polymorphs in the solid state, with its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), being more energetically favored . The study of these structures provides insights into the behavior of 2-hydroxy acids and their potential applications.
Chemical Reactions Analysis
The chemical behavior of 2-hydroxy acids has been analyzed through their involvement in various reactions. For example, 2-hydroxy acids have been identified as metabolites in the metabolism of 2-amino-5-hydroxyadipic acid in rat liver, where 2-keto-5-hydroxyadipic acid is transaminated to 2-amino-5-hydroxyadipic acid . Additionally, the synthesis of enantiomerically pure compounds from 2-hydroxy acids has been achieved through complex chemical reactions, highlighting their versatility in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxy acids are crucial for their classification and potential applications. A study on microalgae revealed the presence of 2-hydroxy acids with varying carbon chain lengths, which differed significantly among algal samples, suggesting their use in the classification of algal species . Furthermore, the solid-state identity and polymorphism of 2-hydroxy acids, such as 2-hydroxynicotinic acid, have been characterized, providing valuable information on their stability and reactivity .
科学的研究の応用
Metabolism and Biochemical Significance
2-Hydroxyadipic acid plays a role in various metabolic processes. It has been identified as a metabolite in the degradation of amino acids like lysine and hydroxylysine. For instance, the metabolism of 2-amino-5-hydroxyadipic acid in rats was studied, revealing its transformation into metabolites such as 2-keto-5-hydroxyadipic acid and 2-hydroxyglutaric acid (Lindahl, Lindstedt & Lindstedt, 1967). Additionally, this compound was identified as a significant metabolite in the study of disease biomarkers, suggesting its potential role in diagnostic applications (Calderón, Santi & Lämmerhofer, 2018).
Biocatalysis and Industrial Applications
In the field of biocatalysis, research has focused on creating enzymes to produce this compound. A study demonstrated the engineering of a dehydrogenase enzyme to yield chirally pure (R)-2-hydroxyadipic acid, highlighting its significance as a precursor in the synthesis of valuable compounds like adipic acid, which is used in pharmaceuticals and synthetic polymers (Dang, 2012). This underscores the importance of this compound in industrial chemical synthesis.
Pathway Engineering for Compound Synthesis
This compound is also a key compound in pathway engineering for the bio-based production of important chemicals. Research into improving the reduction of 2-oxoadipate to (R)-2-hydroxyadipate, a crucial step in pathways for producing adipic acid, has led to significant advancements. For instance, the directed evolution of (R)-2-hydroxyglutarate dehydrogenase has improved the efficiency of this reduction step (Sáez-Jiménez et al., 2022).
Role in Human Health and Disease
In medical research, this compound has been identified as a marker in various health conditions. For example, its presence in human skin collagen was linked to aging and certain diseases like diabetes, renal failure, and sepsis (Sell, Strauch, Shen & Monnier, 2007). This suggests that this compound could be significant in understanding and diagnosing these conditions.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-hydroxyhexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTXIFWBPRRYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864823 | |
| Record name | 2-Hydroxyhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxyadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
18294-85-4 | |
| Record name | 2-Hydroxyadipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18294-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyadipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018294854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxyhexanedioic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R89QH9TSX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxyadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2-hydroxyadipic acid (2-HAA) in the field of material science?
A1: While the provided research articles do not focus on material science applications of 2-HAA, its dicarboxylic acid structure suggests potential as a monomer for polyester production []. Further research is needed to explore this possibility and assess its properties compared to existing alternatives.
Q2: Can this compound be used as a biomarker for any specific diseases?
A2: Yes, research indicates that this compound can serve as a potential adjunct biomarker for disorders affecting iron-sulfur cluster assembly and lipoic acid biosynthesis []. Elevated levels of this compound have been observed in patients with FDX2-related mitochondrial disorder, alongside other biochemical abnormalities []. Additionally, it's noted as a byproduct of lysine degradation, potentially indicating 2-oxoadipate dehydrogenase deficiency, an underappreciated issue in Dihydrolipoamide dehydrogenase deficiency (DLDD) [].
Q3: Can you describe a method for producing this compound from renewable sources?
A4: Yes, this compound can be produced through the oxidation of 2-hydroxycyclohexanone, a compound obtainable from both petroleum and biomass sources []. This oxidation reaction utilizes heteropolyacids as catalysts and molecular oxygen as the oxidant []. Further research exploring catalyst optimization and reaction conditions could lead to more efficient and sustainable production methods.
Q4: What analytical techniques are used to identify and quantify this compound?
A6: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are two techniques employed to identify and quantify this compound in biological samples [, ]. These techniques offer high sensitivity and selectivity, allowing for the detection and measurement of even trace amounts of the compound.
Q5: Are there any known enzymatic reactions involving this compound?
A7: While not directly involving this compound, research highlights the substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum, an enzyme involved in glutamate fermentation []. This enzyme can catalyze the dehydration of (R)-2-hydroxyadipoyl-CoA to 2-hexenedioyl-CoA, an unsaturated precursor to adipic acid []. This finding suggests a potential enzymatic route for this compound conversion.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)












